5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride
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Overview
Description
5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride: is a chemical compound with the molecular formula C₉H₁₈ClNO₂ and a molecular weight of 207.7 g/mol . This compound features a pyrrolidine ring substituted with an oxan-3-yl group and a hydroxyl group, forming a hydrochloride salt. It is primarily used in research and development settings, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Oxan-3-yl Group: The oxan-3-yl group can be introduced through nucleophilic substitution reactions using oxirane derivatives.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The oxan-3-yl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride is used as a building block in the synthesis of various bioactive molecules. Its unique structure allows for the exploration of new chemical spaces in drug discovery .
Biology: In biological research, this compound is used to study the interactions of pyrrolidine derivatives with biological targets, such as enzymes and receptors .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The oxan-3-yl group and hydroxyl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Pyrrolidine-2-one: A lactam derivative with similar biological activity.
Pyrrolidine-2,5-dione: Another lactam with diverse biological applications.
Prolinol: A hydroxylated pyrrolidine derivative with significant biological activity.
Uniqueness: 5-(Oxan-3-yl)pyrrolidin-3-ol hydrochloride is unique due to the presence of the oxan-3-yl group, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-(oxan-3-yl)pyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-8-4-9(10-5-8)7-2-1-3-12-6-7;/h7-11H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIJFSKPICIVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C2CC(CN2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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